Pinosylvin

Description

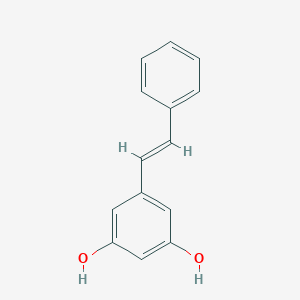

Structure

3D Structure

Properties

IUPAC Name |

5-[(E)-2-phenylethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-10,15-16H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVPRTHEGLPYPB-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00895857 | |

| Record name | 3,5-Dihydroxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22139-77-1 | |

| Record name | Pinosylvin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22139-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinosylvin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022139771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinosylvin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dihydroxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22139-77-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PINOSYLVIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/881R434AIB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Production Methodologies

Endogenous Biosynthetic Pathways in Plants

The biosynthesis of pinosylvin in plants is an intricate process that is part of the broader phenylpropanoid pathway. mdpi.comencyclopedia.pub This pathway is responsible for the synthesis of a diverse array of secondary metabolites in plants. googleapis.com

Phenylpropanoid Pathway Involvement

This compound biosynthesis is deeply integrated into the phenylpropanoid pathway. mdpi.comencyclopedia.pubwikipedia.org This universal pathway in plants begins with the aromatic amino acid L-phenylalanine. mdpi.comasm.orgencyclopedia.pub The phenylpropanoid pathway serves as a source for various phenolic derivatives, including stilbenoids like this compound. mdpi.com

Enzymatic Catalysis (e.g., this compound Synthase)

A key enzymatic step in the biosynthesis of this compound is catalyzed by the enzyme this compound synthase (EC 2.3.1.146). mdpi.comwikipedia.orgwikipedia.org this compound synthase is a type III polyketide synthase and is closely related to chalcone (B49325) synthase. nih.govnih.gov This enzyme facilitates the condensation reaction that leads to the formation of the stilbene (B7821643) core of this compound. nih.gov Other names for this compound synthase include stilbene synthase and pine stilbene synthase. wikipedia.org

Precursor Molecules and Metabolic Flux

The biosynthesis of this compound utilizes specific precursor molecules derived from primary metabolism. The common precursor molecule for all stilbenoids, including this compound, is phenylalanine or tyrosine, which are obtained through glucose metabolism via the shikimate or arogenate pathways. mdpi.comnih.gov

Specifically, this compound is synthesized from L-phenylalanine through a series of enzymatic steps. asm.orgnih.gov L-phenylalanine is initially converted to trans-cinnamic acid by phenylalanine ammonia (B1221849) lyase (PAL). asm.orgnih.gov Trans-cinnamic acid is then activated to trans-cinnamoyl-CoA by 4-coumarate-CoA ligase (4CL). asm.orgnih.gov this compound synthase then catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA. wikipedia.orgfrontiersin.orgnih.gov This reaction forms a linear tetraketide intermediate, which is subsequently cyclized by this compound synthase to produce this compound. nih.gov

Malonyl-CoA availability is considered a key factor and can be a bottleneck in this compound production, particularly in engineered systems. frontiersin.orgnih.govasm.org Acetyl-CoA carboxylase (ACC) is an important enzyme involved in the synthesis of malonyl-CoA. frontiersin.orgnih.gov

Induction of this compound Accumulation in Response to Stressors

This compound is classified as a phytoalexin, a type of antimicrobial compound synthesized by plants in response to environmental stressors. mdpi.comwikipedia.orgnih.govmdpi.com Its accumulation in plants is induced by various stimuli, including desiccation, physical damage, ozone-induced stress, and fungal penetration. mdpi.comwikipedia.orgcdnsciencepub.comnih.gov This stress-induced production serves as a defense mechanism, protecting the plant, particularly the heartwood, from fungal decay and pathogen attack. wikipedia.orgcdnsciencepub.commdpi.com Mechanical damage and fungal infection in the sapwood of Pinus resinosa have been shown to induce the formation of this compound and its monomethyl ether. cdnsciencepub.com Similarly, fungal elicitors can lead to increased accumulation of this compound derivatives in pine cell cultures. dntb.gov.ua

Exogenous Production and Synthesis Approaches

Due to the limited availability of this compound from natural extraction and the potential for higher yields and controlled production, exogenous synthesis approaches have been explored. nih.gov

Chemical Synthesis Methodologies and Advancements

Chemical synthesis methods for producing stilbenes, including this compound, have been reported. mdpi.comencyclopedia.pub However, direct chemical synthesis can have drawbacks, such as the formation of dangerous by-products and challenges in achieving stereospecific synthesis, which can make it less economically feasible compared to other methods. mdpi.comencyclopedia.pubnih.gov

Advancements in artificial synthesis have gained traction, including the use of biotechnological methods such as tissue culture techniques, biotransformation, and metabolic engineering. mdpi.comencyclopedia.pubnih.gov For instance, this compound has been produced using bacterial cells, including genetically modified Escherichia coli, Pseudomonas taiwanensis, and Corynebacterium glutamicium. mdpi.com Metabolic engineering of E. coli has been a focus for this compound production, involving the introduction of the plant biosynthetic pathway enzymes and optimizing precursor availability, particularly malonyl-CoA. asm.orgnih.govmdpi.com Biotransformation using E. coli with supplemented trans-cinnamic acid has also shown promising product titers. asm.org

Biotechnological Production through Engineered Microorganisms

The production of this compound in microorganisms typically involves introducing and optimizing the plant's biosynthetic pathway within a microbial host. Escherichia coli has been a commonly used host for this purpose due to its rapid growth rate and ease of genetic manipulation, although challenges exist regarding the expression of large proteins and necessary post-translational modifications. mdpi.com Streptomyces venezuelae has also been explored as a host for stilbene production. nih.govua.es

Metabolic Engineering Strategies (e.g., Escherichia coli, Streptomyces venezuelae)

Metabolic engineering strategies in Escherichia coli have focused on reconstructing and optimizing the three-step biosynthetic pathway of this compound. This pathway involves phenylalanine ammonia lyase (PAL), 4-coumarate-CoA ligase (4CL), and stilbene synthase (STS). researchgate.netnih.gov Initial attempts with various enzyme configurations and gene expression optimization in E. coli resulted in low this compound concentrations, up to 3 mg/L. asm.orgmdpi.comresearchgate.netnih.gov

Limited malonyl-CoA availability and low stilbene synthase activity have been identified as major bottlenecks in E. coli for efficient this compound production. asm.orgresearchgate.netnih.govnih.gov To address these limitations, various metabolic engineering approaches have been employed. One strategy involves increasing the intracellular malonyl-CoA pool. asm.orgmdpi.comresearchgate.netnih.govnih.govfrontiersin.org Another approach focuses on enhancing the activity of the stilbene synthase enzyme. asm.orgnih.govnih.gov

In Streptomyces venezuelae, the expression of stilbene biosynthesis pathway genes, including a 4-coumarate-CoA ligase (ScCCL) and a stilbene synthase (STS), has been explored for producing stilbenes like resveratrol (B1683913) and this compound. researchgate.net However, the reported product titers for this compound in S. venezuelae have been modest compared to engineered E. coli. nih.gov

Optimization of Precursor Availability (e.g., Malonyl-CoA)

Malonyl-CoA is a key precursor for this compound biosynthesis, and its limited availability in microbial hosts like E. coli significantly restricts production levels. asm.orgmdpi.comresearchgate.netnih.govnih.govresearchgate.net Malonyl-CoA is also a precursor for fatty acid synthesis, which competes with this compound production for this essential molecule. researchgate.netfrontiersin.orgresearchgate.netejbiotechnology.info

Strategies to increase intracellular malonyl-CoA availability in E. coli include:

Inhibiting fatty acid synthesis: Using chemical inhibitors like cerulenin (B1668410) or genetically repressing genes involved in fatty acid synthesis (e.g., fabI, fabD, fabB) can redirect malonyl-CoA towards this compound production. asm.orgresearchgate.netnih.govnih.govfrontiersin.orgresearchgate.netejbiotechnology.inforesearchgate.net Repression of the fabD gene using CRISPRi has shown a 1.9-fold increase in this compound production. researchgate.net

Heterologous expression of malonyl-CoA synthesis genes: Introducing genes like matB (malonyl-CoA synthetase) and matC (malonate carrier protein) from organisms like Rhizobium trifolii allows E. coli to synthesize malonyl-CoA from supplemented malonate. nih.govfrontiersin.org

Rewiring central carbon flux: Optimizing pathways like glycolysis to increase acetyl-CoA availability, a precursor for malonyl-CoA, has also been explored. frontiersin.org Deleting competing pathways like acetate (B1210297) and ethanol (B145695) production and overexpressing acetyl-CoA synthase can further enhance malonyl-CoA availability. frontiersin.org

Supplementation with L-phenylalanine, a precursor to trans-cinnamic acid in the this compound pathway, has also been shown to increase this compound titers, particularly when malonyl-CoA availability is enhanced. asm.orgmdpi.comnih.gov

Studies have demonstrated the impact of malonyl-CoA optimization on this compound production:

| Strategy | Host Organism | Substrate | This compound Titer (mg/L) | Fold Increase (vs. control) | Reference |

| Initial engineered strain | E. coli | Glucose | Up to 3 | - | asm.orgmdpi.comresearchgate.netnih.gov |

| Addition of cerulenin | E. coli | Glucose | 70 | - | asm.orgmdpi.comnih.govfrontiersin.org |

| Addition of cerulenin + L-phenylalanine | E. coli | Glucose | 91 | - | asm.orgmdpi.comnih.gov |

| Repression of fabD gene (CRISPRi) | E. coli | Glycerol | 47.49 | 1.9 | researchgate.net |

| Repression of fabI gene | E. coli | Glycerol + Cinnamic acid | 52.67 | 1.5 | ejbiotechnology.info |

| Multi-module optimization + malonyl-CoA availability enhancement | E. coli | Glucose | 281 | - | ua.esfrontiersin.org |

| Biotransformation with E. coli (with trans-cinnamic acid + enhanced malonyl-CoA) | E. coli | trans-cinnamic acid | 155 | - | nih.gov |

| Engineered S. venezuelae | S. venezuelae | trans-cinnamic acid | 0.6 | - | nih.gov |

Heterologous Gene Expression and Pathway Configuration

The successful biotechnological production of this compound relies on the heterologous expression of the plant biosynthetic genes in the chosen microbial host. The core pathway involves PAL, 4CL, and STS enzymes. researchgate.netnih.gov Different sources for these enzymes and various pathway configurations have been evaluated to optimize this compound production in E. coli. asm.orgnih.gov

Optimizing gene expression levels and evaluating different genetic construct environments are crucial steps in improving this compound titers. asm.orgresearchgate.netnih.gov Low activity of the heterologously expressed stilbene synthase in the microbial host has been identified as a significant bottleneck. asm.orgnih.govnih.gov Laboratory evolution of the stilbene synthase enzyme, such as that from Pinus strobus, has been employed to enhance its activity in E. coli. asm.orgnih.govnih.gov

Furthermore, the availability of the intermediate trans-cinnamoyl-CoA can be limiting due to insufficient 4CL activity. nih.gov Strategies to improve the conversion of trans-cinnamic acid to trans-cinnamoyl-CoA are also important for maximizing this compound production. researchgate.netnih.gov

The interaction between the engineered biosynthetic pathway and the host cell's metabolism is also a factor. Studies have shown that oversupply of malonyl-CoA can lead to malonylation of important enzymes in the artificial pathway, potentially inhibiting productivity. frontiersin.orgacs.org Modifying enzymes in the pathway to adjust their acylation level has been explored as a strategy to improve this compound yield. acs.org

Biological Activities and Molecular Mechanisms of Pinosylvin and Its Derivatives

Antimicrobial Research

Pinosylvin has demonstrated potent effects against a broad spectrum of microorganisms, including bacteria and fungi, with ongoing research exploring its potential against parasites and viruses. mdpi.comresearchgate.netnih.govx-mol.netnih.gov

Antibacterial Efficacy and Mechanisms of Action (e.g., bacterial membrane damage)

This compound and its derivatives have shown potent antibacterial effects against various human pathogens, including both Gram-positive and Gram-negative bacteria. mdpi.commdpi.comencyclopedia.pub Studies have reported its effectiveness against Bacillus cereus, Staphylococcus aureus, Listeria monocytogenes, Lactobacillus plantarum, Escherichia coli, Salmonella infantis, and Pseudomonas fluorescens. mdpi.comencyclopedia.pub For instance, this compound was found to be effective against A. butzleri strains DQ46M1 and CR50-2 at a concentration of 128 μg/mL. mdpi.com It has also shown activity against B. subtilis at a concentration of 64 µg/mL. mdpi.com Against Campylobacter spp., this compound demonstrated significant efficacy, with one study reporting colony count inhibition higher than 99% at a concentration as low as 0.08 mg/cm². mdpi.com

The antibacterial action of this compound is thought to involve damage to the bacterial membrane. mdpi.comnih.govresearchgate.net This mechanism has been suggested for its effectiveness against Campylobacter spp., where it acts in a bactericidal manner by damaging the bacterial membrane. mdpi.com The susceptibility of Gram-positive bacteria like B. subtilis to this compound is also presumed to be related to their membrane structure. mdpi.com For Gram-negative microorganisms, the destabilization of the outer membrane and interactions with the cell membrane are considered specific mechanisms behind its antibacterial action. nih.gov

Research indicates that this compound can be potent against B. cereus, although the exact mechanism for this significant effectiveness is not fully elucidated. mdpi.com this compound has also been found effective against multi-drug resistant E. coli strains, with reported effective concentrations ranging from 68 µg/mL to 250 µg/mL in different studies. mdpi.com L. monocytogenes has been found to be particularly sensitive to this compound. nih.gov

Data on the antibacterial activity of this compound against specific bacterial strains includes:

| Bacterial Species | Strain | Concentration | Effect | Source |

| Arcobacter butzleri | DQ46M1, CR50-2 | 128 μg/mL | Effective | mdpi.com |

| Bacillus subtilis | Not specified | 64 μg/mL | Active | mdpi.com |

| Campylobacter spp. | Not specified | 0.08 mg/cm² | >99% colony count inhibition | mdpi.com |

| Escherichia coli | MDR strains | 68 - 250 µg/mL | Effective | mdpi.com |

| Staphylococcus aureus | Not specified | 250 µg/mL | Inhibitory activity | encyclopedia.pub |

| Listeria monocytogenes | Not specified | Not specified | Particularly sensitive, effect seen intracellularly | nih.gov |

Prenylated this compound derivatives have shown enhanced antibacterial activity, with chiricanine A demonstrating potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC value of 12.5 µg/mL. encyclopedia.pub

Antifungal Efficacy and Mechanisms of Action

This compound and its derivatives exhibit potent antifungal effects against various fungi and yeasts. mdpi.commdpi.comresearchgate.netnih.govx-mol.netnih.govencyclopedia.pubresearchgate.net It has shown effectiveness against Candida albicans, Saccharomyces cerevisiae, Aspergillus fumigatus, and Penicillium brevicompactum. mdpi.comencyclopedia.pub C. albicans and S. cerevisiae appear to be more sensitive to this compound, with minimal inhibitory concentration (MIC) values of 62.5 µg/mL and 125 µg/mL, respectively. encyclopedia.pub

The mechanisms behind this compound's antifungal activity include the inhibition of biofilm formation and the disruption of cell membrane integrity. jmb.or.krnih.gov In studies against C. albicans, this compound primarily targets the cell membrane. jmb.or.krnih.gov this compound monomethyl ether (PME), a derivative of this compound, has shown strong anti-A. flavus activity and a broad antifungal spectrum. acs.org Mechanistic studies with PME indicated that it can bind to cell membrane phospholipids, leading to increased permeability and decreased fluidity. acs.org This interaction can cause lysis of cell membranes and subsequent collapse of spores, resulting in a cell wall autolysis-like phenotype. acs.org

This compound extracted from Pinus densiflora has demonstrated effective antifungal activity against plant pathogens such as Rhizoctonia solani AG1-1B, R. solani AG2-2IV, R. cerealis, and S. homoeocarpa. encyclopedia.pub S. homoeocarpa showed the highest sensitivity with the lowest mean EC₅₀ value (8.426 μg/mL), while R. cerealis had the highest mean EC₅₀ value (99.832 μg/mL) among the Rhizoctonia pathogens. encyclopedia.pub

| Fungal/Yeast Species | Sensitivity | MIC (µg/mL) | EC₅₀ (µg/mL) | Mechanisms of Action | Source |

| Candida albicans | More sensitive | 62.5 | Not specified | Inhibition of biofilm formation, cell membrane disruption | encyclopedia.pubjmb.or.krnih.gov |

| Saccharomyces cerevisiae | More sensitive | 125 | Not specified | Not specified | encyclopedia.pub |

| Aspergillus fumigatus | Not specified | Not specified | Not specified | Not specified | encyclopedia.pub |

| Penicillium brevicompactum | Not specified | Not specified | Not specified | Not specified | encyclopedia.pub |

| Aspergillus flavus | Not specified | Not specified | Not specified | Binds membrane phospholipids, increases permeability, decreases fluidity, causes membrane lysis | acs.org |

| Rhizoctonia solani AG1-1B | Not specified | Not specified | Effective | Not specified | encyclopedia.pub |

| Rhizoctonia solani AG2-2IV | Not specified | Not specified | Effective | Not specified | encyclopedia.pub |

| Rhizoctonia cerealis | Less sensitive | Not specified | 99.832 | Not specified | encyclopedia.pub |

| S. homoeocarpa | Highest sensitivity | Not specified | 8.426 | Not specified | encyclopedia.pub |

Antiparasitic Investigations

Antiparasitic properties of this compound and its derivatives are currently a subject of ongoing research. mdpi.comresearchgate.netnih.govx-mol.netnih.gov

Antiviral Studies

Studies on the antiviral properties of this compound and its derivatives are also ongoing. mdpi.comresearchgate.netnih.govx-mol.netnih.gov While limited studies specifically evaluate the antiviral properties of Pinus densiflora extracts against viruses like the influenza A virus at the compound level, research in this area is progressing. mdpi.com

Synergistic Effects with Conventional Antimicrobials

This compound has shown potential for synergistic action alongside several antibiotics. mdpi.com This synergistic effect has been evidenced by a reduction in the minimum inhibitory concentration (MIC) of antibiotics when combined with this compound. mdpi.com Some results suggest that this compound could potentially even revert antibiotic resistance, possibly by interacting with and inhibiting the activity of efflux pumps. mdpi.comencyclopedia.pub

Studies evaluating the interaction between this compound and antibiotics such as tetracycline, chloramphenicol, erythromycin, and ciprofloxacin (B1669076) against Arcobacter butzleri using checkerboard titration assays have been conducted. researchgate.netencyclopedia.pub While no synergistic effects were observed for this compound/antibiotic combinations in these specific assays, this compound showed additive interactions with all tested antibiotics except ciprofloxacin. researchgate.netencyclopedia.pub this compound's ability to modulate efflux pump activity has been investigated, showing that it can cause a higher intracellular accumulation of ethidium (B1194527) bromide, suggesting it may attenuate the activity of efflux pumps. encyclopedia.pub

This compound monomethyl ether, a this compound derivative, has also been shown to enhance the efficacy of amoxicillin (B794) against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). japsonline.com Studies using MIC and fractional inhibitory concentration (FIC) index have demonstrated additive to synergistic effects when these compounds are combined with amoxicillin. japsonline.com Molecular docking studies suggest that these compounds may interact with resistance-related proteins like penicillin-binding protein 2a (PBP2a) in MRSA and VanA ligase in VRE. japsonline.com

Antioxidant Research

The antioxidant properties of this compound have been extensively studied. mdpi.commdpi.comresearchgate.netresearchgate.netnih.govx-mol.netnih.govencyclopedia.pubsmolecule.comontosight.aidntb.gov.ua this compound's antioxidant activity is primarily based on its ability to scavenge free radicals. mdpi.comresearchgate.netresearchgate.netnih.govx-mol.netnih.govdntb.gov.ua It also exerts antioxidant effects through the inhibition of inducible nitric oxide synthase (iNOS) and protein kinase C, and by promoting the expression of heme oxygenase-1 (HO-1). mdpi.comresearchgate.netresearchgate.netnih.govx-mol.netnih.govsmolecule.com HO-1 is an enzyme known for its anti-inflammatory and immunomodulatory activities, and its upregulation by this compound treatment has been observed to correlate with cell survival in the context of oxidative stress. encyclopedia.pub

Research suggests that this compound's antioxidant activity may protect cells from oxidative stress, which is linked to various chronic diseases. smolecule.com Studies have shown that this compound can reduce oxidative stress and upregulate HO-1 expression. encyclopedia.pub For example, in studies involving rats, treatment with this compound was shown to significantly reduce oxidative stress via upregulation of HO-1 expression in the lungs and a reduction in plasmatic thiobarbituric acid reactive substances (TBARS). encyclopedia.pub

The antioxidant activity of this compound has been assessed using various in vitro assays, including ORAC, ABTS⁺, and FRAP. encyclopedia.pub this compound monomethyl ether also exhibits antioxidant properties. ontosight.ai

Modulation of Oxidative Stress Markers (e.g., HO-1, iNOS, Nrf2, SOD, GPx)

This compound influences the expression and activity of several key markers involved in oxidative stress responses. It has been shown to promote the expression of heme oxygenase-1 (HO-1), an enzyme with antioxidant and immunomodulatory properties. mdpi.comencyclopedia.pubnih.govresearcher.liferesearchgate.net This induction of HO-1 is considered a mechanism by which this compound protects against oxidative stress. encyclopedia.pubresearchgate.net Studies have also indicated that this compound can inhibit inducible nitric oxide synthase (iNOS) activity, which is involved in the production of nitric oxide, a molecule that can contribute to oxidative stress and inflammation. mdpi.comencyclopedia.pubresearcher.liferesearchgate.netaacrjournals.org

The role of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant defense, in this compound's effects has also been investigated. researchgate.netmdpi.com While some studies suggest this compound's protection against oxidative stress involves Nrf2 and HO-1, the influence on Nrf2 expression itself can vary, with one study noting a strong effect on HO-1 expression but not on Nrf2 or its target genes p62 and GSTP1. encyclopedia.pub However, the importance of Nrf2 and HO-1 in this compound-mediated protection against oxidative stress has been verified in RNA interference studies. encyclopedia.pub Other antioxidant enzymes like Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) are also part of the Nrf2-regulated antioxidant defense system, and their modulation is relevant to oxidative stress protection. scielo.brfrontiersin.org

Protein Kinase C Inhibition in Oxidative Processes

This compound has been found to inhibit protein kinase C (PKC) activation, particularly in the context of oxidative processes. mdpi.comresearcher.liferesearchgate.netnih.govscispace.com In isolated human neutrophils, this compound significantly reduced the formation of oxidants and effectively inhibited PKC activation stimulated by phorbol (B1677699) myristate acetate (B1210297). encyclopedia.pubnih.gov This inhibition was not a result of neutrophil damage or increased apoptosis. nih.gov

Protection against Oxidative Stress in Specific Cell Lines (e.g., human RPE cells)

Research has demonstrated the protective effects of this compound against oxidative stress in specific cell lines, such as human retinal pigment epithelial (RPE) cells (ARPE-19). mdpi.comwindows.netencyclopedia.pubnih.govresearchgate.netnih.gov Pre-treatment with this compound significantly enhanced the survival of ARPE-19 cells exposed to an oxidative stress-inducing agent like hydroquinone. encyclopedia.pubresearchgate.netnih.gov This protective effect was observed at specific concentrations, such as 5 and 10 µM, and was correlated with the upregulation of HO-1 expression. encyclopedia.pubnih.govresearchgate.netnih.gov

Table 1: Effect of this compound on ARPE-19 Cell Survival Under Oxidative Stress

| This compound Concentration (µM) | Cell Viability (% of Control) |

| 0 | ~50-55% |

| 5 | ~75-80% |

| 10 | ~75-80% |

Data is approximate and based on interpretation of search results indicating significant enhancement of cell survival at 5 and 10 µM compared to cells without this compound treatment under oxidative stress conditions. researchgate.netnih.gov

Anti-inflammatory Research

This compound has demonstrated significant anti-inflammatory properties through the modulation of various inflammatory mediators and pathways. mdpi.comencyclopedia.pubnih.govresearcher.liferesearchgate.netmdpi.com

Cyclooxygenase (COX-2) Inhibition

This compound has been shown to inhibit cyclooxygenase-2 (COX-2) activity and expression. mdpi.comencyclopedia.pubresearcher.lifeaacrjournals.orgnih.govacs.orgkoreascience.krthieme-connect.com COX-2 is a key enzyme involved in the production of prostaglandins, which are mediators of inflammation. nih.gov Studies in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW 264.7) have shown that this compound reduces the production of prostaglandin (B15479496) E₂ (PGE₂), a major product of COX-2, in a dose-dependent manner. encyclopedia.pubnih.govaacrjournals.orgmdpi.com This inhibition is associated with the suppression of COX-2 protein and gene expression. aacrjournals.org The anti-inflammatory effect related to COX inhibition has been observed in various research contexts. encyclopedia.pub

Table 2: Effect of this compound on PGE₂ Production in LPS-Stimulated RAW 264.7 Cells

| This compound Concentration | PGE₂ Production (% of Control) | IC₅₀ Value (µM) |

| Dose-dependent reduction | Reduced | 10.6 mdpi.com |

Note: Specific percentage reduction values at various concentrations were not consistently available across sources, but dose-dependent inhibition and an IC₅₀ value for PGE₂ production are reported. encyclopedia.pubnih.govaacrjournals.orgmdpi.com

Lipoxygenase (LOX) Activity Modulation (e.g., ALOX15 upregulation)

This compound also modulates lipoxygenase (LOX) activity. mdpi.comacs.org Research indicates that this compound can significantly increase LOX activity, particularly by increasing the expression of ALOX15 (Arachidonate 15-lipoxygenase). encyclopedia.pubkoreascience.krresearchgate.netnih.govnih.gov This upregulation of ALOX15 mRNA and protein levels suggests that the this compound-induced increase in LOX activity is due to enhanced ALOX15 expression. encyclopedia.pubkoreascience.krresearchgate.netnih.gov This modulation of LOX activity, specifically the upregulation of ALOX15, has been suggested to play a role in the resolution of inflammation. koreascience.krresearchgate.netnih.gov Signaling investigations have shown that this compound appears to enhance the phosphorylation of ERK and JNK, and inhibitors of ERK and JNK were observed to reduce ALOX15 expression and apoptosis promoted by this compound in LPS-induced leukocytes. encyclopedia.pubresearchgate.netnih.gov

Table 3: Effect of this compound on LOX and COX Activity in THP-1 and U937 Cells

| Enzyme Activity | This compound Treatment | Effect |

| LOX | Various concentrations | Markedly increased researchgate.netnih.gov |

| COX | 0.1 µmol/L | Not altered researchgate.netnih.gov |

Note: this compound treatment for 2 hours at various concentrations showed dose-dependent LOX activity. nih.gov

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Aberrant NF-κB activation is implicated in the pathogenesis of various inflammatory diseases. Research indicates that this compound can significantly inhibit NF-κB activation. Studies using lipopolysaccharide (LPS)-stimulated THP-1 cells, a human monocytic cell line, have shown that this compound inhibits LPS-induced NF-κB activation in a concentration-dependent manner. nih.govthieme-connect.com This inhibition is associated with the suppression of phosphorylation and degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govthieme-connect.com By preventing IκBα degradation, this compound effectively blocks the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of NF-κB-dependent pro-inflammatory mediators. nih.govthieme-connect.com

Cytokine and Chemokine Modulation (e.g., IL-6, MCP-1, TNF-α)

This compound has been shown to modulate the production of key inflammatory cytokines and chemokines. Pro-inflammatory cytokines like Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1), and Tumor Necrosis Factor-alpha (TNF-α) play significant roles in initiating and perpetuating inflammation. mdpi.comthermofisher.comnih.gov

JAK/STAT Pathway Inhibition

The Janus Kinase (JAK) / Signal Transducers and Activators of Transcription (STAT) pathway is another crucial signaling cascade involved in mediating the effects of various cytokines and growth factors, playing a vital role in immune responses and inflammation. frontiersin.org this compound has been found to inhibit the JAK/STAT pathway. mdpi.comresearchgate.net In LPS-stimulated RAW 264.7 cells, this compound treatment resulted in the downregulation of both phosphorylated JAK2 and STAT3 proteins, indicating inhibition of the pathway. researchgate.netnih.gov Molecular docking studies further support this finding, suggesting that this compound is capable of binding to the active site of the JAK2 protein. researchgate.netresearchgate.netnih.gov This inhibition of the JAK/STAT pathway contributes to the suppression of pro-inflammatory cytokine release, such as TNF-α and IL-6. researchgate.netresearchgate.netnih.gov

TRPA1 Activation Inhibition

Transient Receptor Potential Ankyrin 1 (TRPA1) is an ion channel involved in the detection of noxious stimuli and the mediation of inflammatory responses and pain. Inhibition of TRPA1 activation is considered a potential therapeutic target for conditions associated with acute pain, inflammation, and hyperalgesia. mdpi.com Research has investigated the effect of this compound on TRPA1. In vitro studies measuring TRPA1-mediated Ca2+ influx and membrane currents have shown a dose-dependent inhibitory effect of this compound on AITC-induced TRPA1 responses. mdpi.comencyclopedia.pub The reported IC50 value for this inhibition is 16.7 μM. mdpi.comencyclopedia.pub This suggests that this compound can directly interfere with TRPA1 activation.

PPARγ Expression Upregulation

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor that plays a significant role in regulating inflammatory responses and lipid metabolism. Upregulation of PPARγ expression is often associated with anti-inflammatory effects and the promotion of inflammation resolution. This compound has been shown to increase the expression of PPARγ. mdpi.comnih.gov Studies in macrophages have indicated that this compound enhances PPARγ expression. nih.gov This effect is considered a key signaling event involved in polarizing macrophages from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype, which supports the resolution of inflammation and tissue repair. nih.govresearchgate.netnih.gov

Neutrophil Activity Modulation

Neutrophils are key immune cells involved in the initial stages of inflammation. While essential for host defense, excessive or prolonged neutrophil activity can contribute to tissue damage in chronic inflammatory conditions. This compound has demonstrated the ability to modulate neutrophil activity. mdpi.comnih.gov Studies have shown that this compound can reduce the number of neutrophils and significantly lower the production of reactive oxygen species in blood in models of experimental arthritis. encyclopedia.pubchemfaces.com In isolated human neutrophils, this compound has been found to decrease the formation of oxidants and effectively inhibit Protein Kinase C (PKC) activation, an enzyme involved in neutrophil activation and the oxidative burst. encyclopedia.pubchemfaces.com This inhibition of neutrophil activity suggests a potential benefit of this compound as an adjunctive therapy in chronic inflammatory states. encyclopedia.pubchemfaces.com

Resolution of Inflammation Mechanisms

Resolution of inflammation is an active process involving the clearance of inflammatory cells and mediators, leading to tissue repair and return to homeostasis. This compound appears to influence mechanisms that support the resolution of inflammation. Beyond inhibiting pro-inflammatory pathways and mediators, this compound has been shown to shift macrophage polarization. nih.govresearchgate.netnih.gov Macrophages transition from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, which is crucial for clearing debris, producing anti-inflammatory mediators, and promoting tissue remodeling. nih.govresearchgate.netnih.gov this compound enhances the expression of M2 markers such as arginase-1 (Arg-1) and mannose receptor C type 1 (MRC1) in murine macrophages and CCL17 and CCL26 in human macrophages. nih.govresearchgate.netnih.gov Furthermore, this compound has been reported to have a pro-apoptotic activity in LPS-preconditioned leukocytes, which is considered a mechanism for the resolution of inflammation by facilitating the clearance of activated immune cells. bmbreports.orgbmbreports.org This pro-apoptotic effect in leukocytes is linked to the upregulation of ALOX15 expression through the activation of ERK and JNK pathways. bmbreports.orgbmbreports.org

Data Tables

Here are some data tables summarizing key findings on the inhibitory effects of this compound:

Table 1: Inhibition of Cytokines and Chemokines by this compound

| Mediator | Cell Line/Model | Effect | IC50 (µM) | Reference |

| IL-6 | LPS-induced mouse macrophage cells | Inhibition | 32.1 | mdpi.commdpi.com |

| MCP-1 | LPS-induced mouse macrophage cells | Inhibition | 38.7 | mdpi.commdpi.com |

| TNF-α | LPS-stimulated RAW 264.7 murine macrophages | Inhibition | Not specified | researchgate.netmdpi.com |

| TNF-α | LPS-induced THP-1 cells | Inhibition | Not specified | nih.gov |

| IL-8 | LPS-induced THP-1 cells | Inhibition | Not specified | nih.gov |

Table 2: Inhibition of TRPA1 Activation by this compound

| Target | Stimulus | Effect | IC50 (µM) | Reference |

| TRPA1 | AITC | Inhibition | 16.7 | mdpi.comencyclopedia.pub |

Table 3: Effect of this compound on Neutrophil Count in Experimental Arthritis

| Model | Treatment | Neutrophil Count (/µL) | Change | Reference |

| Adjuvant arthritis (Lewis rats) | Control | 69,671 ± 5588 | - | chemfaces.com |

| Adjuvant arthritis (Lewis rats) | This compound (30 mg/kg) | 51,293 ± 3947 | Decreased | chemfaces.com |

Note: Data in Table 3 represents approximate values extracted from the source and should be interpreted in the context of the original study. Statistical significance was reported as P=0.0198 for the decrease in neutrophil count. chemfaces.com

Detailed Research Findings

Research into this compound's mechanisms has provided detailed insights. For instance, the inhibition of NF-κB by this compound in THP-1 cells involves the prevention of IκBα phosphorylation and subsequent degradation, which are critical steps for NF-κB activation and nuclear translocation. nih.govthieme-connect.com This molecular event directly impacts the expression of downstream pro-inflammatory genes.

Regarding cytokine modulation, studies in RAW 264.7 macrophages have shown that this compound's inhibitory effect on TNF-α and IL-6 release is significant. researchgate.netmdpi.com The inhibition of the JAK/STAT pathway further elucidates how this compound reduces the expression of these cytokines, as this pathway is a key signaling route for many cytokine receptors. researchgate.netfrontiersin.orgnih.gov Molecular docking studies provide structural evidence for the interaction between this compound and JAK2, suggesting a direct mechanism of inhibition. researchgate.netresearchgate.netnih.gov

The modulation of neutrophil activity by this compound includes the reduction of oxidative burst, a process where neutrophils release reactive oxygen species. encyclopedia.pubchemfaces.com The inhibition of PKC activation by this compound in human neutrophils is a likely mechanism for this reduced oxidant formation. encyclopedia.pubchemfaces.com

Furthermore, the ability of this compound to promote the resolution of inflammation is supported by findings on macrophage polarization and leukocyte apoptosis. The shift towards an M2 macrophage phenotype, characterized by the expression of markers like Arg-1 and MRC1, facilitates the clearance of inflammatory debris and promotes tissue repair. nih.govresearchgate.netnih.gov The induction of apoptosis in activated leukocytes, mediated by ALOX15 upregulation via ERK and JNK pathways, provides a mechanism for removing inflammatory cells and limiting tissue damage. bmbreports.orgbmbreports.org

These detailed findings underscore the multifaceted molecular mechanisms through which this compound exerts its biological activities, particularly its anti-inflammatory effects and its role in promoting the resolution of inflammation.

Anticancer and Chemopreventive Research

This compound has demonstrated potential as a cancer chemopreventive agent and has been shown to suppress the growth of various human cancer cell lines. encyclopedia.pubmdpi.com Its anticancer effects are attributed to its ability to interfere with cancer cell processes, including proliferation, migration, and invasion, through targeting specific molecular pathways. researchgate.netnih.gov

This compound has been observed to inhibit the proliferation of cancer cells by regulating cell cycle progression. encyclopedia.pubaacrjournals.org Studies have shown that this compound can induce cell cycle arrest, particularly at the G0/G1 phase, in various cancer cell lines, including human colorectal cancer cells (HCT 116). aacrjournals.orgnih.gov This arrest is associated with the downregulation of G1 phase-related proteins such as cyclin A, cyclin D1, cyclin-dependent kinase (CDK) 4, and CDK2. aacrjournals.orgnih.gov Additionally, this compound has been found to upregulate the expression of cell cycle inhibitors like p21 and p53. aacrjournals.orgnih.gov

Data on Cell Cycle Modulation by this compound in HCT 116 Cells:

| Protein | Effect of this compound Treatment |

| Cyclin A | Downregulation |

| Cyclin D1 | Downregulation |

| Cyclin E | Downregulation |

| CDK2 | Downregulation |

| CDK4 | Downregulation |

| p21(WAF1/CIP1) | Upregulation |

| p53 | Upregulation |

| c-Myc | Downregulation |

| Retinoblastoma (pRb) | Downregulation |

This compound's anticancer mechanisms include the induction of apoptosis in malignant cells. researchgate.netnih.gov Research indicates that this compound-induced cell death may occur through both apoptosis and autophagy. encyclopedia.pub In leukemia cells (THP1 and U937), this compound at concentrations of 50–100 μmol/L significantly increased cell death and induced caspase-3 activation and phosphatidylserine (B164497) flip-flop, which are hallmarks of apoptosis. encyclopedia.pub this compound has also been shown to induce apoptosis in bovine aortic endothelial cells at high concentrations (100 μmol/L), promoting caspase-3 activation and nuclear fragmentation. encyclopedia.pubcdnsciencepub.com

Data on this compound-Induced Apoptosis in Leukemia Cells:

| Cell Line | This compound Concentration (μmol/L) | Effect on Cell Death | Key Apoptotic Markers Observed |

| THP1 | 50–100 | Significantly increased | Caspase-3 activation, Phosphatidylserine flip-flop |

| U937 | 50–100 | Significantly increased | Caspase-3 activation, Phosphatidylserine flip-flop |

Metastasis is a major contributor to cancer mortality, and this compound has demonstrated potential antimetastatic effects. encyclopedia.pub Studies using in vitro and in vivo models have investigated its ability to inhibit cancer cell migration and invasion. encyclopedia.pub In cultured human fibrosarcoma HT1080 cells, this compound inhibited the production of MMP-2, MMP-9, and membrane type 1-MMP. encyclopedia.pubmdpi.comnih.gov this compound has also been reported to interfere with the migration of HT1080 cells. encyclopedia.pub In nasopharyngeal carcinoma (NPC) cells (NPC039 and NPCBM), increasing doses of this compound reduced migration and invasion in gap closure and Transwell assays. encyclopedia.pubnih.govresearchgate.net This effect was associated with the inhibition of MMP-2 enzymatic activity and reduced protein levels of MMP-2 and MMP-9. encyclopedia.pubnih.govresearchgate.net this compound also modulated the expression of epithelial-mesenchymal transition (EMT) markers, upregulating zonula occludens-1 and E-cadherin while downregulating vimentin (B1176767) and N-cadherin, indicating suppression of EMT processes crucial for metastasis. encyclopedia.pubnih.govresearchgate.net

Data on Antimetastatic Effects of this compound:

| Cancer Type | Cell Line(s) | Observed Antimetastatic Effect(s) | Associated Mechanism(s) |

| Fibrosarcoma | HT1080 | Inhibition of migration, Inhibition of MMP-2, MMP-9, MT1-MMP production | Inhibition of MMP production |

| Nasopharyngeal Carcinoma | NPC039, NPCBM, RPMI 2650 | Inhibition of migration and invasion (dose-dependent) | Inhibition of MMP-2 activity and MMP-2/MMP-9 protein levels, Modulation of EMT markers (E-cadherin, ZO-1 upregulated; N-cadherin, Vimentin downregulated) |

| Oral Cancer | SAS, SCC-9, HSC-3 | Inhibition of migration and invasion | Modulation of ERK pathway, Inhibition of MMP-2 expression and activity researchgate.net |

This compound exerts its anticancer effects by modulating various signaling pathways involved in cell proliferation, survival, and metastasis. researchgate.netnih.gov In human colorectal cancer HCT 116 cells, this compound has been shown to attenuate the activation of proteins in the FAK/c-Src/ERK and PI3K/Akt/GSK-3β signaling pathways. nih.govresearchgate.net Modulation of these pathways can lead to the downregulation of downstream molecules and target genes involved in cell growth and survival. nih.gov this compound also influences the MAPK pathway, including ERK, p38, and JNK, which are involved in regulating cell migration and invasion in cancers like nasopharyngeal carcinoma and oral cancer. encyclopedia.pubnih.govresearchgate.netresearchgate.net

Key Signaling Pathways Modulated by this compound:

FAK/c-Src/ERK pathway nih.govresearchgate.net

PI3K/Akt/GSK-3β pathway nih.govresearchgate.net

MAPK pathway (ERK, p38, JNK) encyclopedia.pubnih.govresearchgate.netresearchgate.net

Preclinical studies have investigated the efficacy of this compound in various cancer models. This compound has shown activity against human colorectal cancer cells (HCT 116), inhibiting proliferation and inducing cell cycle arrest and modulating signaling pathways. nih.gov In prostate cancer models, pine knot extract containing this compound and other stilbenoids demonstrated antiproliferative and proapoptotic efficacy in vitro and antitumourigenic efficacy in orthotopic xenografts. researchgate.netnih.gov this compound has also shown promise in oral cancer by inhibiting migration and invasion and modulating the ERK pathway. encyclopedia.pubresearchgate.net Studies on nasopharyngeal carcinoma cells have revealed this compound's ability to inhibit migration and invasion through the regulation of EMT and inhibition of MMP-2. encyclopedia.pubnih.govresearchgate.net Furthermore, this compound has been shown to suppress MMP-2 and MMP-9 activity in human fibrosarcoma HT1080 cells, contributing to its antimetastatic potential. encyclopedia.pubmdpi.comnih.gov

Cancer Models Where this compound Efficacy Has Been Investigated:

Human colorectal cancer (HCT 116 cells) nih.gov

Prostate cancer (PC-3M-luc2 cells and xenografts) researchgate.netnih.gov

Oral cancer (SAS, SCC-9, HSC-3 cells) encyclopedia.pubresearchgate.net

Nasopharyngeal carcinoma (NPC039, NPCBM, RPMI 2650 cells) encyclopedia.pubnih.govresearchgate.net

Fibrosarcoma (HT1080 cells) encyclopedia.pubmdpi.comnih.gov

Research suggests that this compound and its derivatives may have potential as chemosensitizers, enhancing the effectiveness of other therapeutic agents. Studies have indicated that stilbenoids derived from pine knot extract, including this compound, can enhance tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis in prostate cancer cells (PC-3M-luc2) at concentrations as low as 10 μM. researchgate.netnih.gov This suggests that this compound could potentially be used in combination therapies to improve the apoptotic response of cancer cells to agents like TRAIL.

Data on Chemosensitization Potential with TRAIL:

| Compound/Extract | Cancer Cell Line | Effect on TRAIL-Induced Apoptosis | Concentration Range (μM) |

| Pine knot extract derived stilbenoids (including this compound) | PC-3M-luc2 | Enhanced apoptosis | ≥ 10 |

Efficacy in Specific Cancer Models (e.g., human colorectal cancer, prostate cancer, oral cancer, nasopharyngeal carcinoma, fibrosarcoma)

Neuroprotective Research

Research has explored the potential of this compound to protect neural cells and improve outcomes in models of neurological insult. mdpi.comresearchgate.netnih.govencyclopedia.pubhku.hk

Protection against Oxidative Stress in Neural Cells

Oxidative stress is a significant contributor to neuronal damage in various neurological conditions, including ischemic stroke and aging-related neurodegeneration. researchgate.netnih.gov this compound has demonstrated protective effects against oxidative stress in neural cells. Studies have shown that this compound treatment can enhance the survival of human retinal pigment epithelial (RPE) cells exposed to oxidative stress. encyclopedia.pub This protection is associated with the upregulation of heme oxygenase-1 (HO-1), an enzyme known for its anti-inflammatory and immunomodulatory activities. mdpi.comencyclopedia.pub Further research indicated that the induction of HO-1 by this compound in RPE cells is dependent on the activation of the Nrf2 pathway. encyclopedia.pubhku.hkresearchgate.nethku.hk

Table 1: this compound's Effects on Oxidative Stress Markers

| Cell Type | Stress Inducer | This compound Effect | Associated Mechanism | Source |

| Human RPE cells | Hydroquinone | Increased cell survival | Upregulation of HO-1, Nrf2 pathway activation | encyclopedia.pub |

| PC12 cells | OGD/R | Reduced oxidative stress-induced mitochondrial dysfunction | Nrf2 pathway activation | hku.hkresearchgate.nethku.hk |

Impact on Mitochondrial Function and Mitophagy (e.g., PINK1/Parkin-mediated)

Mitochondrial dysfunction plays a critical role in neuronal cell death in conditions like cerebral ischemia. mdpi.comresearchgate.net this compound has been shown to improve mitochondrial function in neural cells. In oxygen-glucose deprivation/reperfusion (OGD/R)-damaged PC12 cells, this compound treatment reduced the number of depolarized cells, indicating an improvement in mitochondrial membrane potential. encyclopedia.pubhku.hkresearchgate.netresearchgate.nethku.hk Investigations have revealed that this compound triggers protective mitophagy, a selective process of removing damaged mitochondria, mediated by the PINK1/Parkin pathway. encyclopedia.pubhku.hkresearchgate.netresearchgate.nethku.hkfrontiersin.orgmdpi.com This mechanism involves the increased protein levels of key mitophagy markers such as LC3 II, Beclin1, PINK1, and Parkin. encyclopedia.pubhku.hkresearchgate.nethku.hk

Table 2: this compound's Impact on Mitochondrial Function and Mitophagy

| Cell Model | Insult Model | This compound Effect | Associated Mechanism | Source |

| PC12 cells | OGD/R | Reduced depolarized cells, improved mitochondrial membrane potential | PINK1/Parkin-mediated mitophagy | encyclopedia.pubhku.hkresearchgate.netresearchgate.nethku.hk |

| PC12 cells | OGD/R | Increased protein levels of LC3 II, Beclin1, PINK1, and Parkin | Induction of mitophagy | encyclopedia.pubhku.hkresearchgate.nethku.hk |

Efficacy in Ischemia/Reperfusion Models (e.g., OGD/R model)

Ischemia/reperfusion (I/R) injury is a major cause of brain damage in stroke. mdpi.comhku.hkresearchgate.net this compound has demonstrated efficacy in preclinical models of cerebral I/R injury. In OGD/R-damaged PC12 cells, this compound treatment reduced cell death, as indicated by decreased LDH levels and fewer TUNEL-positive cells. hku.hkresearchgate.nethku.hk It also modulated the expression of apoptosis-related proteins, increasing the Bcl-2/Bax ratio and decreasing cleaved caspase-3 levels. researchgate.net Furthermore, in a middle cerebral artery occlusion/reperfusion (MCAO/R) rat model, this compound treatment improved brain function and reduced infarct volume. encyclopedia.pubhku.hkresearchgate.netresearchgate.nethku.hk

Table 3: this compound's Efficacy in Ischemia/Reperfusion Models

| Model | Endpoint Measured | This compound Effect | Source |

| PC12 (OGD/R) | Cell death (LDH levels, TUNEL staining) | Decreased cell death | hku.hkresearchgate.nethku.hk |

| PC12 (OGD/R) | Apoptosis markers (Bcl-2, Bax, caspase-3) | Modulated expression | researchgate.net |

| Rat (MCAO/R) | Brain function | Improved brain function | encyclopedia.pubhku.hkresearchgate.netresearchgate.nethku.hk |

| Rat (MCAO/R) | Infarct volume | Reduced infarct volume | encyclopedia.pubhku.hkresearchgate.netresearchgate.nethku.hk |

Anti-allergic Research

This compound and extracts containing it have been investigated for their potential anti-allergic properties. mdpi.comresearchgate.netnih.govencyclopedia.pubresearchgate.netnih.gov

Mechanisms of Anti-allergic Action (e.g., IgE-mediated mast cells, passive cutaneous anaphylaxis)

Allergic reactions are often mediated by IgE antibodies and the activation of mast cells. frontiersin.orgmdpi.comjmb.or.krallergolyon.fr Research using in vitro and in vivo models has explored the mechanisms by which this compound exerts anti-allergic effects. Studies using antigen-stimulated rat basophilic leukemia (RBL)-2H3 cells, a mast cell-like cell line, have shown that this compound-containing extracts can inhibit the secretion of β-hexosaminidase (a marker of degranulation) and histamine (B1213489) release. encyclopedia.pubresearchgate.netnih.govresearchgate.net These extracts also decreased the expression and production of inflammatory mediators such as COX-2, PGE₂, IL-4, and TNF-α, and suppressed NF-κB activation. encyclopedia.pubresearchgate.netresearchgate.net Furthermore, in a passive cutaneous anaphylaxis (PCA) mouse model, an Hovenia dulcis extract containing this compound inhibited mast cell-dependent PCA. encyclopedia.pubresearchgate.netnih.govjmb.or.krresearchgate.netjmb.or.kr These findings suggest that this compound may interfere with key steps in the IgE-mediated allergic response, including mast cell degranulation and the release of inflammatory mediators. encyclopedia.pubresearchgate.netnih.govresearchgate.net

Table 4: this compound's Effects on Anti-allergic Responses

| Model | Stimulus | This compound Effect | Associated Mechanism | Source |

| RBL-2H3 cells | Antigen/IgE | Inhibited β-hexosaminidase and histamine release | Inhibition of degranulation | encyclopedia.pubresearchgate.netnih.govresearchgate.net |

| RBL-2H3 cells | Antigen/IgE | Decreased expression/production of COX-2, PGE₂, IL-4, TNF-α | Suppression of inflammatory mediators | encyclopedia.pubresearchgate.netresearchgate.net |

| RBL-2H3 cells | Antigen/IgE | Suppressed NF-κB activation | Inhibition of inflammatory signaling | encyclopedia.pubresearchgate.netresearchgate.net |

| Mouse (Passive Cutaneous Anaphylaxis) | IgE-sensitization | Inhibited mast cell-dependent PCA | Interference with allergic response | encyclopedia.pubresearchgate.netnih.govjmb.or.krresearchgate.netjmb.or.kr |

Other Biological Activities under Investigation

Beyond its neuroprotective and anti-allergic potential, research is exploring other biological activities of this compound. These include potential anticancer effects, such as inhibiting the proliferation of cancer cell lines and suppressing metastasis by inhibiting matrix metalloproteinases (MMP-2, MMP-9, and membrane type 1-MMP). mdpi.comresearchgate.netnih.govencyclopedia.pubchemfaces.com this compound has also shown antimicrobial activity against various bacteria and fungi. mdpi.comresearchgate.netnih.gov Additionally, studies have investigated its anti-inflammatory properties, including the inhibition of TRPA1-mediated responses and reduction of IL-6 levels in models of inflammation. mdpi.comencyclopedia.pub

Table 5: Other Biological Activities of this compound Under Investigation

| Activity | Observed Effects | Source |

| Anticancer | Inhibition of cancer cell proliferation, suppression of metastasis (MMP inhibition) | mdpi.comresearchgate.netnih.govencyclopedia.pubchemfaces.com |

| Antimicrobial | Activity against bacteria and fungi | mdpi.comresearchgate.netnih.gov |

| Anti-inflammatory | Inhibition of TRPA1, reduction of IL-6 | mdpi.comencyclopedia.pub |

Hepatoprotective Effects

Studies have indicated that this compound possesses hepatoprotective properties. Research utilizing an experimental model of thioacetamide-induced toxic hepatosis in rats demonstrated that this compound had a positive effect on liver function. rsmu.press In this model, the administration of this compound contributed to the stabilization of rat weight and a significant decrease in the level of direct bilirubin (B190676) in the blood serum. rsmu.press Histological analysis of the liver in treated animals confirmed a reduction in inflammation and hemorrhage despite continued exposure to the hepatotoxic agent. rsmu.press These findings suggest that this compound may be a potential agent for use in the complex therapy of liver diseases. rsmu.press The hepatoprotective action may be linked, in part, to the antioxidant capacity of this compound and its derivatives, as free radicals are known contributors to hepatic injury. researchgate.net

Prokinetic Actions

This compound-containing plants have been traditionally associated with various ethnomedical effects, including prokinetic actions. nih.govmdpi.comresearchgate.netnih.govsciprofiles.comscilit.com Recent research corroborates some of these traditional uses. nih.govmdpi.comresearchgate.netnih.govsciprofiles.comscilit.com While the precise molecular mechanisms underlying this compound's prokinetic effects are not extensively detailed in the provided search results, its inclusion in lists of corroborated traditional uses suggests an influence on gastrointestinal motility. nih.govmdpi.comresearchgate.netnih.govsciprofiles.comscilit.com

Adipogenesis Inhibition

This compound and its derivatives have shown inhibitory effects on adipogenesis, the process of differentiation of preadipocytes into adipocytes and the subsequent accumulation of lipids. researchgate.net For instance, pinostilbene (B20863) (a methylated derivative of resveratrol (B1683913), structurally related to this compound) has been evaluated for its anti-adipogenic effects in 3T3-L1 adipocytes. mdpi.comnih.gov Studies using Oil Red O staining, lipid accumulation assays, and triglyceride content assays revealed that pinostilbene significantly inhibited lipid and triglyceride accumulation in these cells without exhibiting cytotoxicity. mdpi.comnih.gov

Further research into the mechanisms demonstrated that pinostilbene decreased the expression of key adipogenesis-related transcription factors, including PPARγ, C/EBPα, SREBP-1c, and FABP4. mdpi.comnih.gov It also affected the phosphorylation of signaling molecules such as MAPK and AKT, attenuating the expression of CREB and C/EBPβ. mdpi.comnih.gov Conversely, pinostilbene increased the phosphorylation of AMPK and ACC, while decreasing the expression of fatty acid synthase and FABP4. mdpi.comnih.gov These findings suggest that pinostilbene suppresses adipogenesis through the activation of the AMPK signaling pathway and the inhibition of the MAPK and AKT insulin-dependent pathways. mdpi.comnih.gov

Data illustrating the effect of pinostilbene on adipogenesis-related transcription factors:

| Transcription Factor | Effect of Pinostilbene Treatment |

| PPARγ | Decreased expression |

| C/EBPα | Decreased expression |

| SREBP-1c | Decreased expression |

| FABP4 | Decreased expression |

| CREB | Attenuated expression |

| C/EBPβ | Attenuated expression |

Data illustrating the effect of pinostilbene on signaling molecules:

| Signaling Molecule | Effect of Pinostilbene Treatment |

| MAPK | Decreased phosphorylation |

| AKT | Decreased phosphorylation |

| AMPK | Increased phosphorylation |

| ACC | Increased phosphorylation |

Angiogenesis and Cell Proliferation Modulation (e.g., eNOS activation)

This compound has demonstrated a modulatory effect on both angiogenesis and cell proliferation, with its effects being concentration-dependent. At low concentrations (around 1 pM), this compound has been reported to promote cell proliferation in endothelial cells. nih.govchemfaces.com This proliferative effect in endothelial cells was shown to be reduced by treatment with L-NAME, an inhibitor of endothelial nitric oxide synthase (eNOS), suggesting that this compound's effect on proliferation is mediated, at least in part, by eNOS activation. nih.govchemfaces.com this compound has been shown to activate eNOS. encyclopedia.pubnih.gov

Beyond proliferation, this compound has also exhibited stimulatory effects on cell migration and tube formation in endothelial cells, actions that are indicative of pro-angiogenic potential. nih.govchemfaces.com These stimulatory effects further support the idea that this compound can act as a pro-angiogenic factor at lower concentrations. nih.govchemfaces.comresearchgate.net

Conversely, at high concentrations (e.g., 100 μmol/L), this compound has been observed to induce cell death, including apoptosis and autophagy, in bovine aortic endothelial cells. encyclopedia.pubchemfaces.comresearchgate.netnih.gov This suggests a dual role for this compound in endothelial cell fate depending on its concentration.

This compound also influences cell proliferation in cancer cells, generally exhibiting inhibitory effects. researchgate.netaacrjournals.org It has been shown to inhibit the growth of various human cancer cell lines, partly by regulating cell cycle progression. researchgate.netchemfaces.comaacrjournals.org For example, this compound inhibited the growth of HCT116 human colon cancer cells with an IC50 value of 60 μM after 72 hours of incubation. aacrjournals.org Treatment with 60 μM this compound resulted in G0/G1 phase arrest in these cells, accompanied by the downregulation of checkpoint proteins such as cyclin D1, cdk4, and proliferating cell nuclear antigen (PCNA). aacrjournals.org

The modulation of cell proliferation by this compound in cancer cells can involve various signaling pathways, including the inhibition of proteins in the FAK/c-Src/ERK and PI3K/Akt/GSK-3β pathways. researchgate.net this compound has also been shown to suppress the invasion and migration of oral cancer cells by inhibiting the phosphorylation of ERK1/2 protein expression. researchgate.netmdpi.com

Summary of this compound's Concentration-Dependent Effects on Endothelial Cells:

| Concentration | Effect on Endothelial Cells | Associated Mechanism (if noted) |

| Low (∼1 pM) | Promotes cell proliferation | eNOS activation |

| Low (≤ 1 μmol/L) | Promotes angiogenesis, cell migration, tube formation, anti-adhesiveness | |

| High (≥ 100 μmol/L) | Induces cell death (apoptosis, autophagy) |

Preclinical Pharmacokinetics and Metabolism Studies

Absorption, Distribution, and Elimination Studies

Studies in rats have indicated that pinosylvin is rapidly distributed and taken up by tissues following administration. nih.gov Following oral administration, the time to reach peak concentration (Tmax) was observed to be rapid, at approximately 0.137 hours. nih.gov this compound appears to be widely distributed to various tissues. nih.gov A study investigating tissue distribution in rats found the highest concentration of this compound in the stomach after 10 minutes, followed by the heart, lung, spleen, and kidneys. nih.gov

Elimination studies suggest that only a small amount of this compound is excreted in its parent form via urine and feces. nih.gov In one study, the 73-hour cumulative excretion ratios in urine and feces were reported as 0.82% and 0.11%, respectively, indicating that this compound is largely metabolized in vivo. nih.gov The apparent elimination half-life (t1/2) in rats has been reported to be relatively short, around 1.347 ± 0.01 hours after oral administration and 0.82 ± 0.05 hours after intravenous administration. nih.govresearchgate.net However, some studies utilizing urinary concentration-time data have suggested longer elimination half-lives. researchgate.net

The volume of distribution for this compound in rats following intravenous administration was estimated to be 2.29 ± 0.56 L/kg, suggesting significant distribution into tissues. researchgate.net

Here is a summary of some pharmacokinetic parameters observed in rat studies:

| Parameter | Value (Oral Administration) | Value (Intravenous Administration) | Species | Reference |

| Tmax | 0.137 h | Not applicable | Rat | nih.gov |

| t1/2 | 1.347 ± 0.01 h | 0.82 ± 0.05 h | Rat | nih.govresearchgate.net |

| Vd | Not reported | 2.29 ± 0.56 L/kg | Rat | researchgate.net |

Metabolite Identification and Metabolic Pathways (e.g., glucuronidation, oxidative metabolites including resveratrol)

This compound undergoes significant metabolism in the body. nih.gov Glucuronidation has been described as a major conjugation pathway for this compound. researchgate.netnih.govnih.govwikipedia.orgoup.com This process involves the conjugation of glucuronic acid to the hydroxyl groups of this compound, increasing its water solubility and facilitating its excretion. researchgate.net

In addition to glucuronidation, oxidative metabolism also occurs. nih.govnih.gov Studies have identified oxidative metabolites of this compound, including trans- and cis-resveratrol. nih.govnih.gov The conversion of this compound to resveratrol (B1683913) involves hydroxylation. taylorandfrancis.com Other metabolic pathways identified in rats include hydroxylation and methylation. nih.gov

Nine metabolites of this compound were found in one rat study, with four metabolites showing higher concentrations in the stomach, suggesting it as a potential target organ. nih.gov

Bioavailability Challenges and Strategies for Enhancement (e.g., prodrug development, inclusion complexes)

This compound, similar to its structural analog resveratrol, exhibits low oral bioavailability. researchgate.net This is primarily attributed to its poor water solubility and rapid metabolism, including extensive first-pass metabolism in the liver and intestine. mdpi.comnih.govresearchgate.net The limited bioavailability restricts the concentration of the active compound that reaches systemic circulation and target tissues, potentially limiting its therapeutic efficacy. researchgate.net

The poor aqueous solubility of this compound is a significant factor contributing to its low absorption in the gastrointestinal tract. researchgate.netbioavailability.com Rapid metabolism, particularly glucuronidation and sulfation in the liver and intestine, further reduces the systemic exposure to the parent compound. mdpi.comresearchgate.net

To overcome these bioavailability challenges, various strategies are being explored. Prodrug development is one approach aimed at improving the pharmacokinetic properties of this compound. mdpi.comijpsjournal.com Prodrugs are inactive derivatives designed to be converted into the active drug within the body, potentially enhancing solubility, stability, and absorption. ijpsjournal.comnih.gov While the search results mention prodrug strategies for other compounds to improve bioavailability, specific examples of this compound prodrugs were not detailed in the provided snippets. However, the general principle involves modifying the structure to improve properties like water solubility or bypass first-pass metabolism, followed by a release of the active this compound in vivo. ijpsjournal.comnih.govdrug-dev.com

Another strategy to enhance the solubility and bioavailability of poorly soluble compounds like this compound is the formation of inclusion complexes. mdpi.commdpi.com Cyclodextrins, for instance, are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming inclusion complexes that improve aqueous solubility and dissolution rates. mdpi.com Studies with other stilbenes have shown that forming inclusion complexes with hydroxypropyl-β-cyclodextrin can improve their bioavailability and tissue distribution. mdpi.com While the provided search results mention this compound inclusion complexes in the context of antimicrobial activity and packaging mdpi.com, and the use of cyclodextrins for improving solubility and stability of stilbene (B7821643) antioxidants thegoodscentscompany.com, specific pharmacokinetic data on this compound inclusion complexes from these searches were not available to detail their impact on this compound's bioavailability. However, the principle suggests that such complexes could be a viable strategy for this compound as well, based on successful applications with similar compounds. mdpi.com

Other general formulation strategies to improve the bioavailability of poorly soluble drugs that could potentially be applied to this compound include physical form manipulations (e.g., micronization, nanosuspensions), chemical modifications (e.g., salt forms), and the use of lipid-based formulations. drug-dev.comsymmetric.events Lipid-based formulations can enhance solubility and absorption by incorporating the drug into lipid excipients, which can form emulsions or micelles in the gastrointestinal tract. symmetric.events

| Strategy | Mechanism of Action | Potential Benefit for this compound |

| Prodrug Development | Chemical modification to improve solubility, stability, or target delivery. | Enhanced absorption, reduced first-pass metabolism, improved systemic exposure. ijpsjournal.comnih.gov |

| Inclusion Complexes | Encapsulation within host molecules (e.g., cyclodextrins) to improve solubility. | Increased dissolution rate and absorption in the GI tract. mdpi.com |

| Lipid-Based Formulations | Incorporating into lipid excipients to enhance solubility and micelle formation. | Improved solubilization and absorption of the lipophilic compound. symmetric.events |

| Physical Manipulations | Reducing particle size (e.g., micronization, nanosuspensions). | Increased surface area for dissolution, potentially improving absorption. drug-dev.com |

Analytical Methodologies for Pinosylvin Research

Chromatographic Techniques for Identification and Quantification

Chromatography plays a central role in separating pinosylvin from other compounds present in a sample matrix, allowing for its subsequent identification and quantification. Various chromatographic methods, often coupled with different detection systems, have been developed for this compound analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound due to its versatility and ability to handle complex samples. HPLC methods have been developed for the simultaneous determination of this compound and its metabolic products in biological matrices like rat serum and liver microsomes mdpi.com. A simple and novel HPLC method for this purpose involved preliminary precipitation of serum or microsomes with acetonitrile (B52724) after adding an internal standard mdpi.com. Separation was then performed on a tris-3,5 dimethyl phenyl carbamate (B1207046) amylose (B160209) column with UV detection at 308 nm mdpi.com. HPLC analysis has also been employed to identify this compound in extracts from Pinus nigra subsp. laricio nih.govnih.gov. Quantitative characterization of this compound and methyl this compound in pine extracts has been carried out using HPLC according to previously published methods, utilizing calibration curves obtained from chromatographic analysis of pure standards google.com. HPLC can separate this compound from related stilbenes like resveratrol (B1683913) and its derivatives researchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both the identification and quantification of volatile and semi-volatile compounds, including this compound and its methylated derivatives. GC-MS is frequently used to identify and characterize stilbenes using stilbene (B7821643) standards mdpi.com. For the analysis of extractives from Scots pine heartwood, GC-MS has been utilized for identification alongside GC-FID for quantification researchgate.netnih.govresearchgate.net. Sample preparation for GC-MS analysis of this compound derivatives in nanoparticle formulations has involved dissolving samples in HPLC-grade acetone (B3395972) after solvent removal and drying pharmaexcipients.com. Methanol extracts from stem bark and leaves of Pinus koraiensis have been analyzed by GC-MS to identify and examine the content of this compound stilbenes, specifically dihydrothis compound (B175631) monomethylether (DPME) and this compound monomethylether (PME) mdpi.com. The presence of these stilbenes was confirmed by comparing their mass fraction patterns with those of standards mdpi.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)